molecular formula C8H9N3S B1277100 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 802025-35-0

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No.: B1277100
CAS No.: 802025-35-0
M. Wt: 179.24 g/mol
InChI Key: QTDAGJYOIHDOMP-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H9N3S and its molecular weight is 179.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Derivatives

2-Amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile has been studied for its reactions with various chemical entities. One study explored its reactions with substituted benzylidenemalononitriles, α,β-acetylenic esters, and ketones, leading to the formation of various derivatives like 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine derivatives and pyrazolopyranopyrimidine derivatives (Youssef, 2009).

Allosteric Modulators and Antagonists

In pharmacological research, a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines were prepared and evaluated as potential allosteric modulators at the A1 adenosine receptor. The research focused on exploring the structure-activity relationships of the 3- and 6-positions of these compounds, which were found to recognize an allosteric site on the agonist-occupied A1 adenosine receptor (Aurelio et al., 2009).

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has been utilized in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines. This involved converting it into the corresponding 2-(pyrrol-1-yl) derivative and further processing it to create various compounds (El-Kashef et al., 2007).

Structural Analysis through X-ray Crystallography

In structural chemistry, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d] pyrazolo[3, 4-b]pyridine-3-carbonitrile was determined using single crystal X-ray diffraction. This research provides insights into the structural aspects of such compounds (Ganapathy et al., 2015).

Mechanism of Action

Mode of Action

It’s possible that the compound interacts with its targets by forming covalent bonds or through non-covalent interactions such as hydrogen bonding, van der Waals forces, or ionic interactions. The presence of the pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .

Result of Action

Similar compounds have been shown to cause significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle .

Future Directions

The future directions for the study of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile could involve further exploration of its biological activities, such as its potential as an antimitotic agent , and its role as an orthosteric antagonist of the A(1) adenosine receptor . Further studies could also focus on optimizing its synthesis and exploring its structure-activity relationships .

Biochemical Analysis

Biochemical Properties

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of tubulin polymerization. This compound has been shown to interact with tubulin, a protein that is essential for the formation of microtubules . By binding to the colchicine site of tubulin, this compound inhibits the polymerization process, leading to the disruption of microtubule dynamics. This interaction is crucial for its antiproliferative activity against cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . The disruption of microtubule dynamics interferes with cell division, ultimately resulting in cell death. Additionally, this compound influences cell signaling pathways and gene expression, further contributing to its antiproliferative effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of tubulin polymerization. By binding to the colchicine site of tubulin, this compound prevents the formation of microtubules, which are essential for cell division . The inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis. Additionally, this compound may also interact with other biomolecules, such as enzymes and proteins, to modulate their activity and contribute to its overall biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, allowing for consistent biological activity . Degradation products may form over extended periods, potentially altering its efficacy and safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites formed may retain biological activity or be further conjugated for excretion. The interaction of this compound with cofactors such as NADPH is crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound may interact with transporters and binding proteins to facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within the cytoplasm, nucleus, or other organelles can impact its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c9-3-6-5-1-2-11-4-7(5)12-8(6)10/h11H,1-2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDAGJYOIHDOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429281
Record name 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802025-35-0
Record name 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.